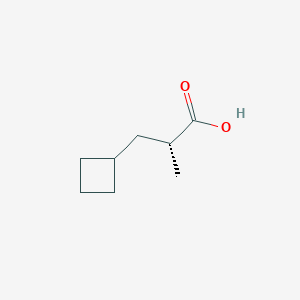

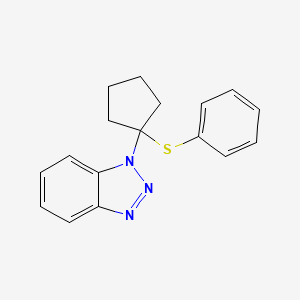

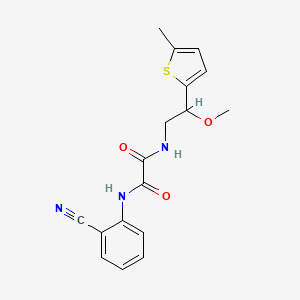

![molecular formula C11H13N5S2 B2628029 N-[4-(6-甲基[1,3]噻唑并[3,2-b][1,2,4]三唑-5-基)-1,3-噻唑-2-基]-N-丙胺 CAS No. 478067-24-2](/img/structure/B2628029.png)

N-[4-(6-甲基[1,3]噻唑并[3,2-b][1,2,4]三唑-5-基)-1,3-噻唑-2-基]-N-丙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-propylamine” is a compound that falls under the category of 1,2,4-triazole derivatives . These derivatives have been found to exhibit a wide range of pharmaceutical properties, including antimicrobial, antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles . The specific synthesis process for “N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-propylamine” is not explicitly mentioned in the available literature.Molecular Structure Analysis

1,2,4-Triazole derivatives, including “N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-propylamine”, are known to be stable compounds and are difficult to cleave . They act as isosteres of amide, ester, and carboxylic acid . 1,2,4-Triazole exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the former being more stable .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives are diverse and depend on the specific substituents present in the molecule. For instance, bromine derivatives with a large electron-withdrawing group showed good inhibitory activity against urease .科学研究应用

抗癌活性

与 N-[4-(6-甲基[1,3]噻唑并[3,2-b][1,2,4]三唑-5-基)-1,3-噻唑-2-基]-N-丙胺 相关的化合物在抗癌研究中显示出了有希望的结果。例如,研究合成了 5-亚甲基-[1,3]噻唑并[3,2-b][1,2,4]三唑-6-酮等化合物,发现它们对多种人类癌细胞系表现出有效的抗癌活性,包括肾癌、白血病、结肠癌、乳腺癌和黑色素瘤 (Lesyk 等人,2007)。

螺环化合物的合成

另一个研究领域涉及螺环化合物如螺[吡咯并[2,1-b][1,3]苯并噻唑-3,5'-[1,3]噻唑并[3,2-b][1,2,4]三唑]-6'-酮的非对映选择性合成。这些化合物通过环加成反应制备,已被彻底表征,并增加了对复杂分子结构的化学知识 (Zeng 等人,2018)。

抗菌和抗真菌应用

与 N-[4-(6-甲基[1,3]噻唑并[3,2-b][1,2,4]三唑-5-基)-1,3-噻唑-2-基]-N-丙胺 结构相关的化合物也因其抗菌特性而受到研究。已经测试了各种合成的衍生物对一系列微生物的抗菌和抗真菌活性,显示出作为抗菌剂的潜力 (Taha,2008)。

药物应用

已经对与本化合物结构相似的 1,2,4-三唑和 1,3,4-噻二唑的衍生物进行了进一步的研究,以探索它们的抗抑郁特性。这些研究有助于理解此类化合物如何穿过血脑屏障并可能发挥抗抑郁活性,与现有药物如丙咪嗪相当 (Varvaresou 等人,1998)。

作用机制

Target of Action

Compounds with similar thiazole and triazole structures have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

It is known that thiazole derivatives can interact with various biological targets due to their ability to form hydrogen bonds, which can lead to specific interactions with different target receptors .

Biochemical Pathways

Thiazole derivatives have been found to influence a variety of biological pathways due to their diverse pharmacological activities .

Pharmacokinetics

Thiazole compounds are generally known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

The solubility of thiazole compounds in various solvents suggests that their action may be influenced by the chemical environment .

未来方向

The future directions for research on 1,2,4-triazole derivatives, including “N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-propylamine”, involve the development of novel potential drug candidates with better efficacy and selectivity . This includes the design of novel hybrids with a broader spectrum based on the molecular hybridization approach .

属性

IUPAC Name |

4-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-N-propyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5S2/c1-3-4-12-10-15-8(5-17-10)9-7(2)16-11(18-9)13-6-14-16/h5-6H,3-4H2,1-2H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDZFJMZMFZFKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC(=CS1)C2=C(N3C(=NC=N3)S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

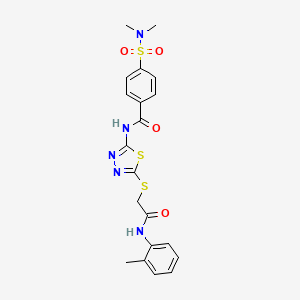

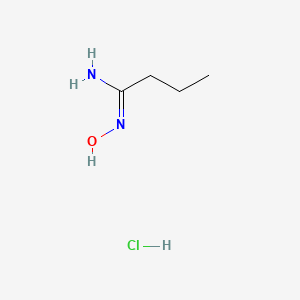

![N-(3-methoxyphenyl)-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide](/img/structure/B2627946.png)

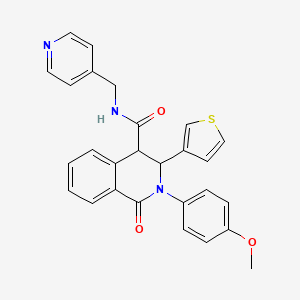

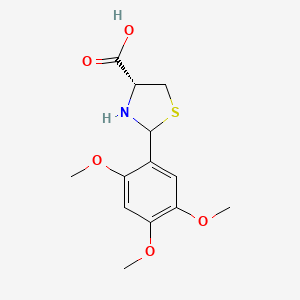

![1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B2627955.png)

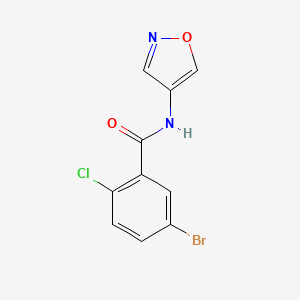

![3-(2,5-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2627961.png)